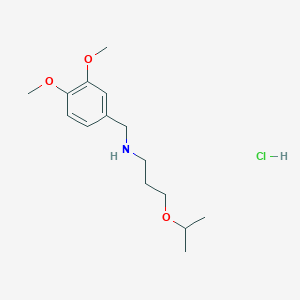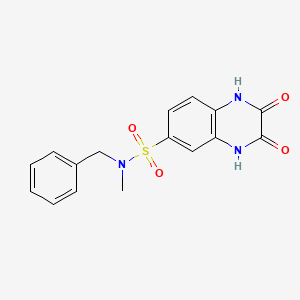
N-(3,4-dimethoxybenzyl)-3-isopropoxy-1-propanamine hydrochloride
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-3-isopropoxy-1-propanamine hydrochloride, also known as DPI, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. DPI is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. In
Mécanisme D'action
N-(3,4-dimethoxybenzyl)-3-isopropoxy-1-propanamine hydrochloride is a selective inhibitor of PKC, specifically targeting the catalytic domain of the enzyme. PKC is a family of serine/threonine kinases that are activated by various stimuli, including diacylglycerol and calcium ions. Once activated, PKC phosphorylates downstream targets, leading to various cellular responses. This compound inhibits PKC by binding to the ATP-binding site of the catalytic domain, preventing the enzyme from phosphorylating its downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation and migration. In diabetic rats, this compound has been shown to improve insulin sensitivity and glucose tolerance. In neurodegenerative disease models, this compound has been shown to protect against neuronal damage and improve cognitive function. These effects are thought to be mediated through the inhibition of PKC activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(3,4-dimethoxybenzyl)-3-isopropoxy-1-propanamine hydrochloride in lab experiments is its selectivity for PKC. This compound has been shown to have minimal effects on other kinases and enzymes, making it a useful tool for studying the specific role of PKC in disease pathogenesis. However, this compound has also been shown to have off-target effects, including inhibition of other signaling pathways and induction of oxidative stress. Additionally, this compound has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(3,4-dimethoxybenzyl)-3-isopropoxy-1-propanamine hydrochloride in scientific research. One area of interest is the role of PKC in cancer stem cells, which are thought to play a crucial role in tumor initiation and progression. This compound has been shown to inhibit the growth of cancer stem cells in vitro, making it a potential therapeutic agent for cancer treatment. Another area of interest is the use of this compound in combination with other drugs, such as chemotherapy agents, to enhance their efficacy. Finally, the development of more selective and potent PKC inhibitors, based on the structure of this compound, could lead to the discovery of new therapeutic agents for various diseases.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-3-isopropoxy-1-propanamine hydrochloride has been extensively used in scientific research to investigate the role of PKC in various cellular processes and diseases. PKC is involved in the regulation of cell growth, differentiation, and survival, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit the activity of PKC in vitro and in vivo, making it a useful tool for studying the role of PKC in disease pathogenesis.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-propan-2-yloxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-12(2)19-9-5-8-16-11-13-6-7-14(17-3)15(10-13)18-4;/h6-7,10,12,16H,5,8-9,11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYJRLZMOBSUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCC1=CC(=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444615.png)

![2,3-dimethyl-N-[2-(methylthio)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444627.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B4444634.png)
![N-[2-(1,3-benzoxazol-2-yl)ethyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4444651.png)
![ethyl 1-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4444653.png)

![2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B4444672.png)
![7-(2-furylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4444675.png)
![N~2~-{[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}leucinamide](/img/structure/B4444683.png)
![2-methyl-N-[3-(1-piperidinyl)propyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4444693.png)
![N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4444709.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4444711.png)
![1-(2-furyl)-3-[(4-isonicotinoylphenyl)amino]-1-propanone](/img/structure/B4444712.png)
